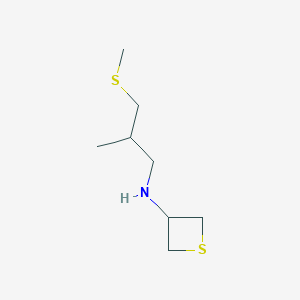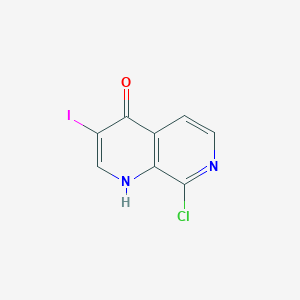
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one is a heterocyclic compound that belongs to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the naphthyridine core, followed by halogenation reactions to introduce the chlorine and iodine substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental considerations. Process optimization and quality control are crucial to ensure the consistency and safety of the produced compound .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Aplicaciones Científicas De Investigación
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine, which also exhibit diverse chemical and biological properties .
Uniqueness
8-Chloro-3-iodo-1,4-dihydro-1,7-naphthyridin-4-one is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C8H4ClIN2O |
|---|---|
Peso molecular |
306.49 g/mol |
Nombre IUPAC |
8-chloro-3-iodo-1H-1,7-naphthyridin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-8-6-4(1-2-11-8)7(13)5(10)3-12-6/h1-3H,(H,12,13) |
Clave InChI |
NLGGYFWMGUKJJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C2=C1C(=O)C(=CN2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


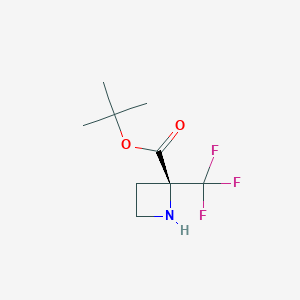
![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
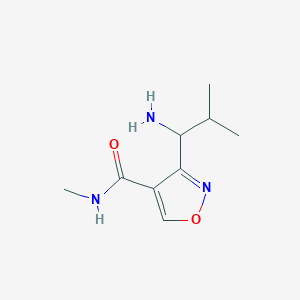

![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)

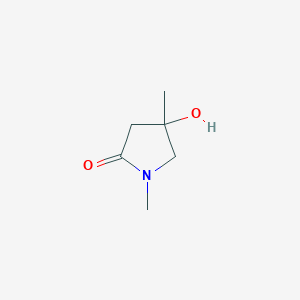
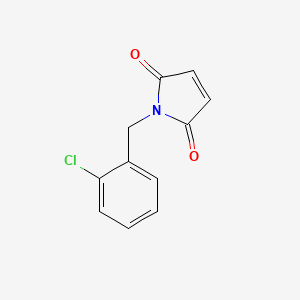


![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
